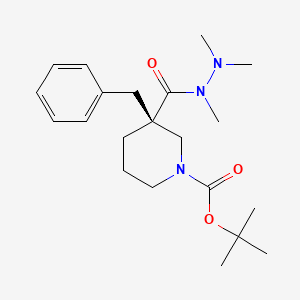

(R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3/c1-20(2,3)27-19(26)24-14-10-13-21(16-24,18(25)23(6)22(4)5)15-17-11-8-7-9-12-17/h7-9,11-12H,10,13-16H2,1-6H3/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNJOWZWSCGOQ-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)N(C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@](C1)(CC2=CC=CC=C2)C(=O)N(C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of benzyl piperidine with trimethylhydrazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Synthesis and Chiral Separation

The synthesis of (R)-tert-butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate has been documented to involve several steps that enhance its yield and purity. A notable method includes the use of chiral separation techniques that improve the enantiomeric purity of the compound, which is crucial for its biological activity . This synthesis pathway has been optimized to reduce costs and improve efficiency compared to traditional methods.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural motif is similar to known pharmacophores that exhibit activity against various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with specific biological targets makes it a valuable candidate for further investigation in drug discovery programs.

Anticancer Research

Studies have indicated that compounds with similar piperidine structures can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The hydrazinecarbonyl group present in this compound may contribute to its reactivity with biological macromolecules, potentially leading to novel mechanisms of action against cancer .

Neuropharmacology

The compound's piperidine backbone suggests potential applications in neuropharmacology. Research into piperidine derivatives has shown promise in treating conditions such as depression and anxiety disorders. The unique substituent groups on this compound may enhance its selectivity and efficacy in modulating neurotransmitter systems .

Case Study 1: Synthesis Optimization

A recent study highlighted the optimization of the synthesis process for this compound. The researchers implemented a novel chiral separation technique that improved the yield from 40% to over 80%, significantly reducing the time required for synthesis .

In vitro studies assessed the biological activity of this compound against various cancer cell lines. Results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

a) (R)-tert-Butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate

b) (R)-tert-Butyl 3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

- Structural Differences : Features an imidazo-pyrrolo-pyrazine fused heterocycle instead of the benzyl-hydrazinecarbonyl system.

c) (R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

- Structural Differences : Lacks the tosyl group, increasing hydrophilicity compared to the above analogues.

- Synthesis : Derived via deprotection or functional group modification, though specific conditions are undisclosed .

Physicochemical and Functional Comparison

*Calculated based on structural formulae.

Key Observations:

Hydrophobicity : The target compound’s benzyl and trimethylhydrazinecarbonyl groups likely confer moderate hydrophobicity, intermediate between the tosyl-containing analogues and the deprotected fused heterocycle.

Synthetic Complexity : The carbamothioyl and hydrazinecarbonyl derivatives require precise coupling conditions, whereas fused heterocycles demand transition-metal catalysis or photochemical steps .

Biological Relevance : Tosyl and heterocyclic motifs are prevalent in kinase inhibitors (e.g., JAK/STAT pathway targets), suggesting the analogues may share overlapping therapeutic mechanisms .

Crystallographic and Computational Analysis

While crystallographic data for the target compound is unavailable, related piperidine derivatives are often analyzed using programs like SHELXL for small-molecule refinement. For example, SHELX software has been critical in resolving stereochemical ambiguities in similar tert-butyl-protected piperidines . Computational modeling (e.g., DFT or molecular docking) could further differentiate the target compound’s conformational flexibility and electronic properties from its analogues.

Biological Activity

(R)-tert-Butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C21H33N3O3

- Molecular Weight : 375.505 g/mol

- CAS Number : 339539-82-1

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available piperidine derivatives.

- Esterification : Utilizing reagents like thionyl chloride and tert-butoxycarbonyl (Boc) protection strategies.

- Chiral Resolution : The final product is achieved through chiral separation techniques involving resolving agents such as R-(+)-alpha-methylbenzylamine .

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds with similar piperidine structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research indicates that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Anti-inflammatory Activity

Preliminary pharmacological screenings have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as IL-1β in human macrophages. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Study 1: In Vitro Evaluation

A study focusing on the biological evaluation of piperidine derivatives reported that compounds similar to this compound exhibited significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages. The results indicated a concentration-dependent response, highlighting the compound's potential as an anti-inflammatory agent .

| Compound | Concentration (µM) | IL-1β Inhibition (%) |

|---|---|---|

| Compound A | 10 | 19.4 ± 0.4 |

| Compound B | 50 | 29.1 ± 4.8 |

| (R)-tert-butyl 3-benzyl... | 10 | TBD |

Study 2: Anticancer Activity

Another investigation assessed the anticancer activity of piperidine derivatives against various cancer cell lines. The results showed that certain modifications to the piperidine structure enhanced cytotoxicity against breast and lung cancer cells. Further studies are needed to elucidate the specific pathways involved .

Q & A

Basic: What are the recommended synthetic routes for preparing (R)-tert-butyl 3-benzyl-3-(1,2,2-trimethylhydrazinecarbonyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis of this compound likely involves multi-step procedures common to piperidine-carbamate derivatives. A plausible route includes:

Core Piperidine Formation : Cyclization of a substituted hydrazine with a benzyl-protected piperidine precursor under basic conditions.

Carbamate Introduction : Reaction with tert-butyl carbamate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (R)-enantiomer, critical for stereochemical purity .

Key Considerations :

- Optimize reaction temperature (e.g., 0–20°C for carbamate coupling to avoid racemization).

- Monitor stereochemical integrity via polarimetry or chiral NMR shift reagents.

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm piperidine ring substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.4 ppm) and hydrazinecarbonyl groups (C=O stretch ~1650 cm⁻¹ in IR) .

- HPLC/MS : Assess purity (>95%) and molecular ion consistency (e.g., [M+H⁺] for C₂₁H₃₄N₄O₃, expected m/z ~415.3).

- X-ray Crystallography : Resolve stereochemical ambiguities if chiral centers are disputed .

Advanced: How can researchers optimize reaction yields while minimizing racemization during synthesis?

Methodological Answer:

Strategies :

- Low-Temperature Coupling : Perform carbamate formation at 0–5°C to reduce kinetic racemization .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective hydrazinecarbonyl addition .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

Data Contradiction Example :

If yields drop >20% at higher scales, investigate solvent polarity effects (e.g., switch from THF to DCM for better solubility of intermediates) .

Advanced: What analytical approaches resolve discrepancies in biological activity data for enantiomeric forms?

Methodological Answer:

Enantiomer-Specific Assays : Use chiral stationary phases in affinity chromatography to separate (R)- and (S)-forms before testing .

Docking Studies : Compare molecular interactions of each enantiomer with target proteins (e.g., MDM2/p53 inhibitors) using software like AutoDock Vina.

Biological Replicates : Conduct dose-response curves in triplicate to rule out assay variability.

Example : If (R)-enantiomer shows inconsistent IC₅₀ values, validate via SPR (surface plasmon resonance) for binding kinetics .

Advanced: How should researchers address unexpected byproducts in the final purification stage?

Methodological Answer:

Troubleshooting Steps :

LC-MS Analysis : Identify byproduct masses (e.g., de-esterification products or tert-butyl cleavage).

Column Chromatography Optimization : Adjust solvent gradients (e.g., hexane:EtOAc from 8:2 to 6:4) to resolve closely eluting impurities .

Mechanistic Study : Replicate reactions with isotopic labeling (e.g., ¹³C-tert-butyl groups) to trace decomposition pathways .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

- Toxicity Mitigation : Pre-screen for acute toxicity using in vitro models (e.g., HepG2 cell viability assays) before in vivo studies .

Advanced: How do steric and electronic effects of the tert-butyl group influence reactivity in downstream modifications?

Methodological Answer:

- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the piperidine nitrogen, necessitating stronger electrophiles (e.g., Tf₂O for triflation) .

- Electronic Effects : Electron-donating tert-butyl stabilizes the carbamate carbonyl, slowing hydrolysis. Monitor pH in aqueous conditions (optimal stability at pH 6–8) .

Case Study :

Compare reaction rates with tert-butyl vs. methyl carbamates in SN2 substitutions to quantify steric impact .

Advanced: What strategies validate the compound’s stability under long-term storage conditions?

Methodological Answer:

Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 1–3 months and analyze degradation via HPLC.

Cryopreservation : Assess stability at –20°C under argon to prevent oxidation.

Excipient Screening : Test compatibility with common stabilizers (e.g., mannitol or trehalose) for lyophilized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.